molecular formula C11H8Cl2N2OS B2835962 2,5-dichloro-N-(6-methylpyridin-2-yl)thiophene-3-carboxamide CAS No. 393838-51-2

2,5-dichloro-N-(6-methylpyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2835962
CAS No.: 393838-51-2
M. Wt: 287.16
InChI Key: CVEYVOSOCNLIIM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(6-methylpyridin-2-yl)thiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the thiophene ring, a carboxamide group at the 3 position, and a 6-methylpyridin-2-yl substituent attached to the nitrogen of the carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 2,5-dichloro-N-(6-methylpyridin-2-yl)thiophene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dichlorothiophene and 6-methyl-2-aminopyridine.

    Coupling Reaction: The 2,5-dichlorothiophene is subjected to a coupling reaction with 6-methyl-2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.

Chemical Reactions Analysis

2,5-dichloro-N-(6-methylpyridin-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the carboxamide group can be reduced to form corresponding amines.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-dichloro-N-(6-methylpyridin-2-yl)thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-methylpyridin-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

2,5-dichloro-N-(6-methylpyridin-2-yl)thiophene-3-carboxamide can be compared with other similar compounds, such as:

    2,5-dichlorothiophene-3-carboxamide: Lacks the 6-methylpyridin-2-yl substituent, which may affect its biological activity and chemical reactivity.

    N-(6-methylpyridin-2-yl)thiophene-3-carboxamide:

    2,5-dichloro-N-phenylthiophene-3-carboxamide: Contains a phenyl group instead of the 6-methylpyridin-2-yl group, which may result in different biological activities and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,5-dichloro-N-(6-methylpyridin-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-6-3-2-4-9(14-6)15-11(16)7-5-8(12)17-10(7)13/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEYVOSOCNLIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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